
1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride
Overview
Description
“1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride” is a chemical compound with the molecular formula C10H13ClF2N2O2S . It has a molecular weight of 298.74 . The compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12F2N2O2S.ClH/c11-8-1-2-9(12)10(7-8)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H . This code provides a specific description of the molecule’s structure, including the positions of the fluorine atoms on the benzene ring and the presence of the piperazine ring.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The exact boiling point, density, and other physical properties are not specified in the retrieved data .Scientific Research Applications
Anti-Mycobacterial Applications
Piperazine derivatives, including 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride, have shown significant promise in anti-mycobacterial applications. Research highlights the potential of piperazine-based compounds in targeting Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These compounds' design, rationale, and structure-activity relationships (SAR) have been elaborately studied to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications and Drug Design
Piperazine derivatives have been acknowledged for their diverse therapeutic uses. The modification of the substitution pattern on the piperazine nucleus facilitates a recognizable difference in the medicinal potential of the resultant molecules, contributing to a plethora of therapeutic applications including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. This versatility makes piperazine a valuable entity in drug discovery and design, serving as a flexible building block for novel drug-like elements (Rathi et al., 2016).
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of arylpiperazine derivatives, closely related to 1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride, have been a subject of extensive research. These studies have provided insights into the metabolic pathways, including N-dealkylation to 1-aryl-piperazines, and their distribution in tissues, including the brain. Such research is vital for understanding the metabolic fate and potential pharmacological actions of arylpiperazine derivatives, including their use in treating depression, psychosis, or anxiety (Caccia, 2007).
Novel Opioid-like Compounds
Exploration into novel psychoactive substances, such as MT-45, a piperazine derivative, has provided significant insights into opioid-like compounds' availability, use, and effects. Studies suggest that MT-45 and similar compounds exhibit opioid-like desired and unwanted effects, indicating the potential for dependency similar to other opioids. This research is crucial for understanding the implications of novel psychoactive substances and their regulation (Siddiqi et al., 2015).
Safety and Hazards
The compound is considered hazardous and precautions should be taken while handling it . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .
properties
IUPAC Name |
1-(2,4-difluorophenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S.ClH/c11-8-1-2-10(9(12)7-8)17(15,16)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBPDMPQFAHVPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorobenzenesulfonyl)piperazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)


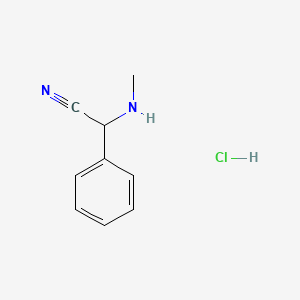

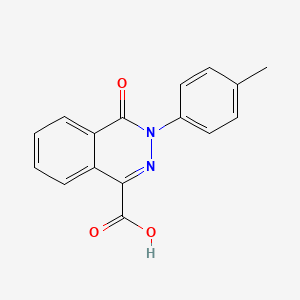


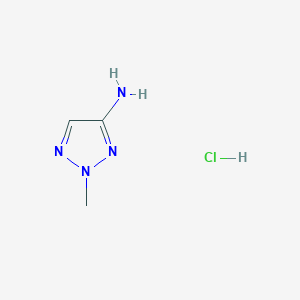
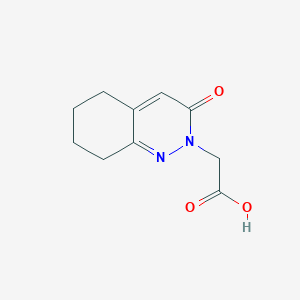
![N'-[1-Cyclopentylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453312.png)
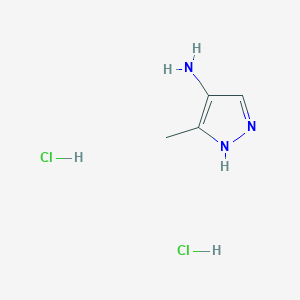
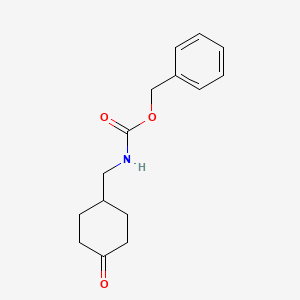
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453319.png)